N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
Description
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a chlorophenyl group, and a diamino-substituted pyrimidine moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C15H13ClN6OS2 |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C15H13ClN6OS2/c16-9-3-1-8(2-4-9)10-6-24-14(19-10)22-13(23)7-25-15-20-11(17)5-12(18)21-15/h1-6H,7H2,(H,19,22,23)(H4,17,18,20,21) |
InChI Key |
MHWPYEBNNDESTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CSC3=NC(=CC(=N3)N)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the chlorophenyl group via electrophilic substitution. The final step involves the coupling of the thiazole derivative with the diamino-substituted pyrimidine under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of key biological pathways, resulting in therapeutic effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anti-cancer effects.
Comparison with Similar Compounds
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide can be compared with other thiazole and pyrimidine derivatives:
Similar Compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
